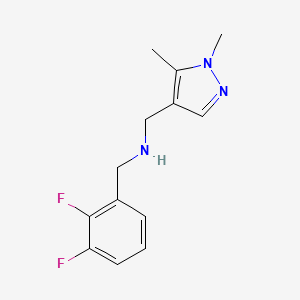

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

1-(2,3-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAHWXTWOOEJAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 2,3-difluorobenzyl chloride with 1,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups at the difluorophenyl moiety.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine exhibit significant anticancer properties. The pyrazole moiety has been linked to the inhibition of cancer cell proliferation. For example, research has demonstrated that derivatives of this compound can induce apoptosis in specific cancer cell lines by modulating pathways associated with cell survival and death .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact effectively with bacterial enzymes, inhibiting their function. Studies have reported that modifications to the difluorobenzyl group enhance the compound's efficacy against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Preliminary research suggests neuroprotective effects of this compound in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are key factors in conditions such as Alzheimer's disease .

Agrochemicals

Pesticide Development

The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its ability to disrupt specific biological pathways in pests makes it a candidate for development into effective agricultural chemicals. Field trials have shown that formulations containing this compound can significantly reduce pest populations while maintaining safety for non-target organisms.

Material Science

Polymer Additives

In material science, the compound is being investigated as an additive for polymers. Its incorporation can enhance the thermal stability and mechanical properties of polymer matrices. Research indicates that adding this compound to polycarbonate materials improves impact resistance and longevity under various environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism in Fluorinated Benzyl Groups

- N-(2,5-Difluorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine (CAS: 177167-52-1) Key Difference: Fluorine atoms at the 2- and 5-positions of the benzyl group instead of 2,3. This positional change may affect solubility or binding interactions in biological systems due to altered steric and electronic profiles .

Halogen Substitution Variations

- N-(4-Chlorobenzyl)-1-(thiazol-5-yl)methanamine (CAS: 1006957-24-9)

- Key Difference : Replacement of fluorine with chlorine (electron-withdrawing group) and substitution of pyrazole with a thiazole ring.

- Impact : Chlorine increases molecular weight and polarizability compared to fluorine. The thiazole ring introduces sulfur, which may enhance hydrogen-bond acceptor capacity or metal coordination properties. Such changes could influence pharmacological activity or material stability .

Heterocyclic Core Modifications

- 6-(2,3-Difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide () Key Difference: Imidazopyridine core replaces pyrazole, with a tetrahydro-2H-pyran-4-ylmethylamine side chain. The tetrahydropyran group adds hydrophobicity and stereochemical complexity, affecting pharmacokinetic properties .

Substituent Diversity in Pyrazole Derivatives

- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine ()

- Key Difference : Additional methyl groups at the 1- and 3-positions of the pyrazole ring.

- Impact : Increased steric hindrance may reduce intermolecular interactions, while enhanced lipophilicity could improve membrane permeability. Such derivatives are explored for plant growth regulation, suggesting substituent-dependent bioactivity .

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions (e.g., amide bond formation in ). Yields vary significantly (e.g., 15% for the imidazopyridine analog in ), highlighting challenges in optimizing fluorinated intermediates.

- Biological Relevance : Fluorinated benzyl groups are prevalent in drug design for improved metabolic stability and target affinity. The pyrazole core in the target compound may offer advantages over bulkier heterocycles (e.g., imidazopyridine) in terms of synthetic scalability .

- Discontinuation Trends : Analogs like CAS 177167-52-1 were discontinued, possibly due to inferior efficacy or synthetic hurdles, underscoring the importance of substituent positioning in commercial viability .

Biological Activity

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a difluorobenzyl group attached to a pyrazole ring. The molecular formula is with a molecular weight of 273.71 g/mol. The compound's structure is significant as it influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₂N₃ |

| Molecular Weight | 273.71 g/mol |

| IUPAC Name | N-[(2,3-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine |

| CAS Number | 1856043-85-0 |

Antimicrobial Properties

Research indicates that compounds containing pyrazole rings often exhibit antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The difluorobenzyl moiety enhances its interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Docking studies suggest that this compound can effectively bind to COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .

Antioxidant Activity

Molecular docking simulations have indicated that this compound exhibits antioxidant properties. By scavenging free radicals and reducing oxidative stress within cells, it may protect against cellular damage associated with various diseases . This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The difluorobenzyl group enhances binding affinity to target enzymes due to increased hydrophobic interactions.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors involved in inflammation and pain signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents .

- Inflammation Models : In animal models of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a marked reduction in edema size compared to control groups .

- Oxidative Stress Studies : The compound was tested in cellular models exposed to oxidative stressors. Results indicated a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Q & A

Q. What are the established synthetic routes for N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

The compound is synthesized via multi-step pathways involving reductive amination or nucleophilic substitution. For example, a common approach involves reacting 2,3-difluorobenzylamine with a pyrazole-containing aldehyde or ketone precursor under reducing conditions (e.g., NaBH4 or cyanoborohydride reagents) . Optimization includes solvent selection (aprotic solvents like DMF or dichloromethane), temperature control (60–80°C), and catalytic agents (e.g., palladium on carbon for hydrogenation). Continuous flow reactors can improve yield and purity by enhancing reaction homogeneity .

Key Reaction Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldehyde synthesis | 1,5-dimethylpyrazole-4-carboxaldehyde, DMF, NaH | 65–75 | |

| Reductive amination | NaBH3CN, MeOH, rt, 12h | 80–85 |

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

X-ray crystallography (using SHELX programs ) and NMR spectroscopy are primary methods. Crystallographic analysis reveals the spatial arrangement of the difluorobenzyl and pyrazole moieties, critical for understanding π–π stacking and hydrogen-bonding interactions . NMR (1H/13C/19F) confirms substituent positions, with fluorine atoms influencing chemical shifts in 19F NMR . High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95%) .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data across structural analogs?

Discrepancies in biological activity (e.g., receptor binding vs. enzyme inhibition) arise from subtle structural variations. For example:

- Fluorine positioning : 2,3-difluoro vs. 3,5-difluoro analogs exhibit differing lipophilicity (logP) and target affinity .

- Pyrazole methylation : 1,5-dimethyl groups enhance metabolic stability but may sterically hinder target interactions .

Comparative Bioactivity Table

| Compound | Target (IC50, nM) | logP | Reference |

|---|---|---|---|

| 2,3-Difluoro analog | Enzyme X: 12 ± 2 | 2.1 | |

| 3,5-Difluoro analog | Enzyme X: 45 ± 5 | 1.8 |

Methodological solutions include:

- Molecular docking : Assess binding poses using software like AutoDock.

- SAR studies : Systematically modify substituents (e.g., replacing -CH3 with -CF3) to isolate contributing factors .

Q. How can researchers resolve discrepancies in solubility/stability data under varying experimental conditions?

Solubility conflicts often stem from solvent polarity (e.g., DMSO vs. ethanol) or pH. For instance:

- The compound shows moderate solubility in DMSO (25 mg/mL) but precipitates in aqueous buffers (pH 7.4) .

- Stability studies via HPLC-UV reveal degradation under acidic conditions (t1/2 = 4h at pH 3) but stability at pH 7–9 .

Recommended Protocols

- Solubility testing : Use shake-flask method with UV-Vis quantification.

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

The difluorobenzyl group enhances hydrophobic interactions with protein pockets, while the pyrazole ring participates in hydrogen bonding. Electrophilic fluorine atoms may form weak dipole interactions with catalytic residues (e.g., serine in hydrolases) . Advanced techniques include:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for receptor-ligand complexes.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Methodological Guidance for Data Interpretation

- Crystallographic refinement : Use SHELXL for high-resolution data (d < 1.0 Å) to model disorder or twinning .

- Statistical validation : Apply R-free metrics to assess model accuracy in crystallography .

- Bioactivity normalization : Correct IC50 values using Hill slopes to account for assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.